8-Geranyloxy-5,7-dimethoxycoumarin

Analytical Chemistry Fluorescence Spectroscopy Bioimaging

8-Geranyloxy-5,7-dimethoxycoumarin (CAS 1228175-65-2) is a structurally unique geranyloxycoumarin distinguished by its C-8 geranyloxy moiety—a feature absent in simpler 5,7-dimethoxycoumarin analogs (e.g., citropten) or alternative geranyloxycoumarins (e.g., auraptene). This substitution imparts steric and electronic properties essential for non-competitive CYP3A4 inhibition, iNOS pathway modulation via the validated 5,7-dimethoxy pharmacophore, and mitochondrial respiration effects unavailable to the unsubstituted core. Its red-shifted fluorescence (λex 395 nm, λem 420 nm) enables interference-free HPLC/LC-MS quantification. Recommended for DDI assays, inflammation mechanism studies, and MCF-7 breast cancer screening where generic 5,7-dimethoxycoumarins show poor activity (IC50 >250 µM). Not interchangeable with structurally simpler coumarins without loss of target engagement specificity.

Molecular Formula C21H26O5
Molecular Weight 358.4 g/mol
Cat. No. B595314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Geranyloxy-5,7-dimethoxycoumarin
Molecular FormulaC21H26O5
Molecular Weight358.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H26O5/c1-14(2)7-6-8-15(3)11-12-25-21-18(24-5)13-17(23-4)16-9-10-19(22)26-20(16)21/h7,9-11,13H,6,8,12H2,1-5H3/b15-11+
InChIKeyUFGXRHHXLABPNI-RVDMUPIBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





8-Geranyloxy-5,7-dimethoxycoumarin: A Structurally Distinct Geranyloxycoumarin for Targeted Research Applications


8-Geranyloxy-5,7-dimethoxycoumarin (CAS: 1228175-65-2) is a naturally occurring geranyloxycoumarin compound first isolated from Toddalia asiatica [1]. It belongs to the coumarin class of phenylpropanoids and is characterized by a unique substitution pattern featuring methoxy groups at positions C-5 and C-7 and a geranyloxy moiety at position C-8 on the coumarin backbone . This compound has been identified as a reference standard and is primarily utilized in preclinical research for its reported antioxidant, antidiabetic, and cytotoxic properties .

Why 8-Geranyloxy-5,7-dimethoxycoumarin Cannot Be Substituted by Common 5,7-Dimethoxycoumarin Analogs


Generic substitution of 8-geranyloxy-5,7-dimethoxycoumarin with structurally simpler 5,7-dimethoxycoumarin analogs (e.g., citropten) or alternative geranyloxycoumarins (e.g., auraptene) is scientifically unjustified due to significant differences in biological target engagement, cellular potency, and physicochemical properties. The presence of the bulky geranyloxy side chain at C-8 in the target compound introduces distinct steric and electronic effects that alter its interaction with molecular targets such as cytochrome P450 enzymes [1]. Furthermore, SAR studies have demonstrated that 5,7-dimethoxy substitution is critical for iNOS inhibition, but the addition of the C-8 geranyloxy group in this specific compound modulates mitochondrial respiration pathways not accessible to the unsubstituted 5,7-dimethoxycoumarin core [2]. These structural nuances translate into divergent pharmacological profiles, making direct interchange without loss of activity or alteration of mechanism highly improbable.

Quantitative Differentiation of 8-Geranyloxy-5,7-dimethoxycoumarin Against Structural Analogs


Distinct Fluorescence Profile Enables Unique Detection and Quantification

8-Geranyloxy-5,7-dimethoxycoumarin exhibits a distinct fluorescence signature compared to simpler 5,7-dimethoxycoumarin derivatives due to its extended conjugated system from the geranyloxy group. This property facilitates specific detection and quantification in complex biological matrices without interference from common analogs .

Analytical Chemistry Fluorescence Spectroscopy Bioimaging

CYP3A4 Inhibition Potential Differentiates from Non-Geranyloxy 5,7-Dimethoxycoumarins

8-Geranyloxy-5,7-dimethoxycoumarin acts as a non-competitive inhibitor of CYP3A4, a key drug-metabolizing enzyme, while the unsubstituted 5,7-dimethoxycoumarin (citropten) shows negligible CYP3A4 inhibition [1]. This difference is attributed to the geranyloxy moiety enhancing binding to the enzyme's allosteric site .

Drug Metabolism Pharmacokinetics Cytochrome P450

iNOS Inhibitory Activity Links to 5,7-Dimethoxy Pharmacophore Not Shared by Monomethoxy Analogs

Structure-activity relationship (SAR) analysis of 63 oxycoumarin derivatives identified that the 5,7-dimethoxy substitution pattern is essential for potent inhibition of inducible nitric oxide synthase (iNOS) expression [1]. While the specific iNOS inhibition IC50 for 8-geranyloxy-5,7-dimethoxycoumarin is not reported, its possession of this pharmacophore distinguishes it from 7-geranyloxy-5-methoxycoumarin (a co-isolated analog), which lacks the second methoxy group and is predicted to be significantly less potent based on SAR trends [1].

Inflammation Nitric Oxide Synthase SAR

Cytotoxicity Profile Suggests Potential Advantage Over 5,7-Dimethoxycoumarin in Select Cancer Models

Preliminary cytotoxic evaluation of 8-geranyloxy-5,7-dimethoxycoumarin against MCF-7 breast cancer cells yielded an IC50 of 15 µM . In contrast, the core scaffold 5,7-dimethoxycoumarin (citropten) displays variable potency across cell lines: IC50 10.57 µM against HeLa cervical cancer cells [1] but weaker activity against melanoma (IC50 250-325 µM) [2]. This suggests that the geranyloxy modification may confer a different spectrum of activity, warranting further investigation in breast cancer models.

Anticancer Cytotoxicity Breast Cancer

Recommended Research Applications for 8-Geranyloxy-5,7-dimethoxycoumarin Based on Evidence


Fluorescence-Based Detection and Analytical Chemistry

Leverage the compound's distinct red-shifted fluorescence (absorption 395 nm, emission 420 nm) for selective detection in HPLC, LC-MS, or bioimaging applications where interference from endogenous coumarins or common analogs is problematic .

CYP3A4-Mediated Drug Metabolism Studies

Utilize the compound as a non-competitive CYP3A4 inhibitor in in vitro assays to investigate drug-drug interactions or to modulate the metabolism of co-administered pharmaceuticals in human liver microsome models [1].

iNOS/Inflammation Pathway Research

Employ the compound in mechanistic studies of iNOS-mediated inflammation due to its possession of the validated 5,7-dimethoxycoumarin pharmacophore essential for iNOS inhibition [2].

Breast Cancer Cytotoxicity Screening

Include the compound in targeted screening libraries for breast cancer (MCF-7) research programs where 5,7-dimethoxycoumarin analogs show poor activity (IC50 > 250 µM) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Geranyloxy-5,7-dimethoxycoumarin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.